molecular formula C8H15N3O B099294 [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea CAS No. 16983-61-2

[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea

Cat. No.: B099294
CAS No.: 16983-61-2
M. Wt: 169.22 g/mol
InChI Key: GDSRGMSZGJIYDD-ZUVZAJTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea, also known as EPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. EPU is a urea derivative that has a unique structure and properties, which make it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea is not fully understood. However, studies have shown that this compound exerts its biological activity by inhibiting the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription. This compound also induces apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also has anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activity can be easily measured using various assays. However, this compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea. One potential area of research is the development of this compound analogs with improved stability and solubility. Another area of research is the investigation of the molecular mechanism of action of this compound. Understanding the mechanism of action of this compound could lead to the development of more potent and selective anti-cancer agents. Additionally, the potential application of this compound in other fields, such as neurodegenerative diseases and inflammation, could be explored.

Synthesis Methods

The synthesis of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea involves the reaction of ethyl acetoacetate and phenyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form this compound. The yield of this compound is high, and the compound can be easily purified through recrystallization.

Scientific Research Applications

[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has been extensively studied for its potential application in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound exerts its anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy drugs when used in combination.

Properties

16983-61-2

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

[(Z)-[(E)-2-ethylpent-2-enylidene]amino]urea

InChI

InChI=1S/C8H15N3O/c1-3-5-7(4-2)6-10-11-8(9)12/h5-6H,3-4H2,1-2H3,(H3,9,11,12)/b7-5+,10-6-

InChI Key

GDSRGMSZGJIYDD-ZUVZAJTGSA-N

Isomeric SMILES

CC/C=C(\CC)/C=N\NC(=O)N

SMILES

CCC=C(CC)C=NNC(=O)N

Canonical SMILES

CCC=C(CC)C=NNC(=O)N

synonyms

2-Ethyl-2-pentenal semicarbazone

Origin of Product

United States

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